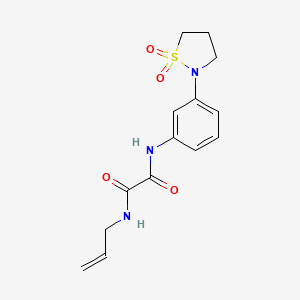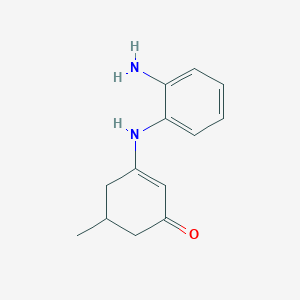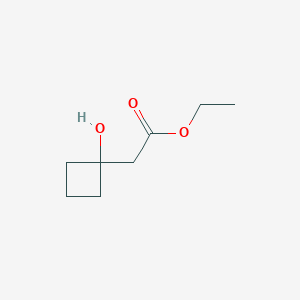
Ethyl 2-(1-hydroxycyclobutyl)acetate
説明
Ethyl 2-(1-hydroxycyclobutyl)acetate is a chemical compound with the CAS Number: 27784-32-3 . It has a molecular weight of 158.2 . The IUPAC name for this compound is ethyl (1-hydroxycyclobutyl)acetate . It is typically in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H14O3/c1-2-11-7(9)6-8(10)4-3-5-8/h10H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
This compound is a liquid . Its molecular weight is 158.2 . The InChI code provides information about its molecular structure .科学的研究の応用
1. Chemical Distribution and Identification in Organisms
Studies have examined the distribution of chemical compounds similar to Ethyl 2-(1-hydroxycyclobutyl)acetate in warm-blooded animals. For instance, the distribution of 2-(dimethylamino)ethyl-(1-hydroxycyclopentyl)(phenyl) acetate in rats was analyzed using chromatography and spectrophotometry, providing insights into the dynamics of chemical distribution in biological systems (Shormanov & Pravdyuk, 2017); (Shormanov et al., 2018).
2. Antimicrobial Properties
Research has been conducted on the synthesis and antimicrobial activities of novel compounds derived from esters like this compound. These studies provide a chemical characterization and assess the antibacterial and antifungal effects of the synthesized compounds, offering potential applications in antimicrobial treatments (Medimagh-Saidana et al., 2015).
3. Organic Synthesis and Chemical Reactions
The compound has been studied in the context of organic synthesis and specific chemical reactions. For example, research on the cyclisation of related compounds provides insights into the electronic requirements and reaction mechanisms, which are crucial for understanding complex organic synthesis processes (Clayton et al., 2007).
4. Odour Thresholds and Sensory Properties
The sensory properties of similar esters have been examined, focusing on their odour thresholds. This research is significant in the field of food science and technology, where understanding the sensory attributes of chemical compounds is essential (Takeoka et al., 1996).
特性
IUPAC Name |
ethyl 2-(1-hydroxycyclobutyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-7(9)6-8(10)4-3-5-8/h10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBVPQPEBUXGLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



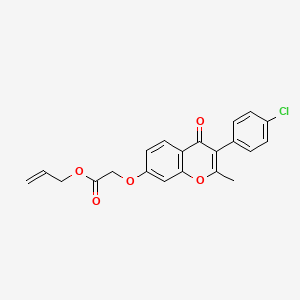


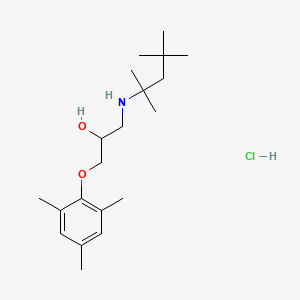


![2-chloro-N-{3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}pyridine-4-carboxamide](/img/structure/B2412380.png)
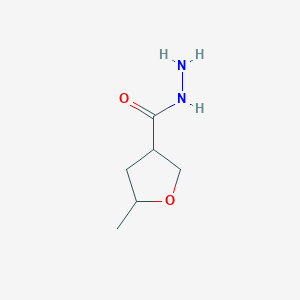
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2412382.png)
